3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-chloronicotinic acid with methyl(prop-2-yn-1-yl)amine under specific conditions to introduce the amino group. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-hydroxy-o-anisic acid
- Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-chloro-6-[methyl(prop-2-ynyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-6-13(2)8-5-4-7(11)9(12-8)10(14)15/h1,4-5H,6H2,2H3,(H,14,15) |
InChI Key |
YLZFYTLQKILAFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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